molecular formula C9H19ClN2O B6219183 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride CAS No. 2751621-43-7

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride

Cat. No.: B6219183
CAS No.: 2751621-43-7
M. Wt: 206.7
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Description

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes an aminocyclohexyl group and a methylacetamide moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 4-nitrophenylacetic acid to obtain 4-aminophenylacetic acid, followed by cyclization to form the aminocyclohexyl derivative. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various N-substituted acetamides .

Scientific Research Applications

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
  • trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride

Uniqueness

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride is unique due to its specific structure, which combines an aminocyclohexyl group with a methylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .

Properties

CAS No.

2751621-43-7

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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